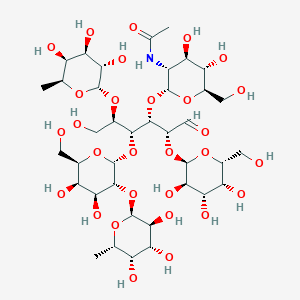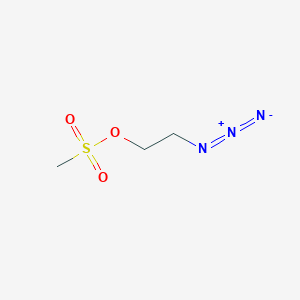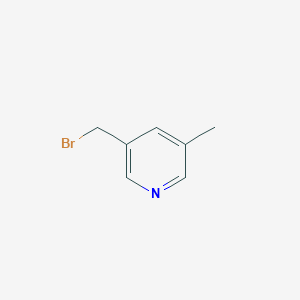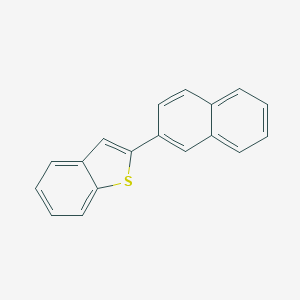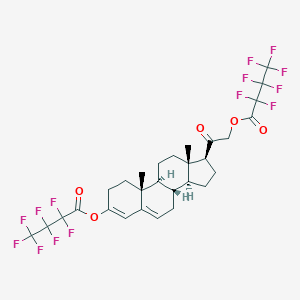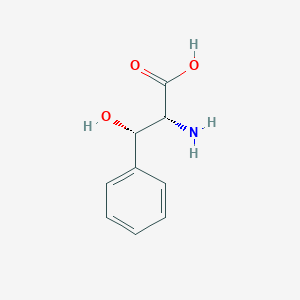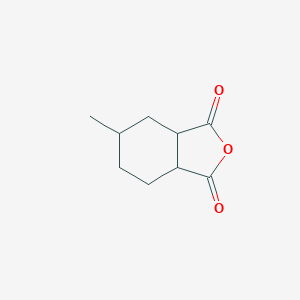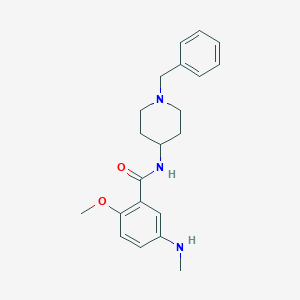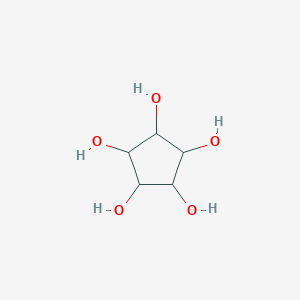![molecular formula C18H22 B105859 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene CAS No. 17384-72-4](/img/structure/B105859.png)
1,1,2,3,4,4-Hexamethylcyclopenta[a]indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, also known as HCPI, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its unique chemical properties and potential applications in various fields. HCPI is a highly stable compound that exhibits strong fluorescence and has been used as a fluorescent probe in biological imaging and sensing.
作用机制
The mechanism of action of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is not well understood, but it is believed to involve the interaction of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene with biological molecules, such as proteins and nucleic acids. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has been shown to bind to DNA and RNA, and it has been suggested that this binding may interfere with the normal functioning of these molecules.
生化和生理效应
The biochemical and physiological effects of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene are not well understood, but it has been suggested that 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene may have potential applications in the treatment of cancer and other diseases. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has been shown to exhibit cytotoxicity towards cancer cells, and it has been suggested that this cytotoxicity may be due to the interaction of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene with DNA and RNA.
实验室实验的优点和局限性
One of the main advantages of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is its strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging and sensing. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is also highly stable and exhibits low toxicity, making it a safe and reliable compound for use in lab experiments. However, one of the main limitations of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is its high cost and limited availability, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, including the development of new synthesis methods, the exploration of its potential applications in materials science and organic electronics, and the investigation of its mechanism of action and potential therapeutic applications. Some possible future directions include the synthesis of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene derivatives with improved properties, the development of new methods for the functionalization of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, and the investigation of the interaction of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene with other biological molecules, such as lipids and carbohydrates.
Conclusion:
In conclusion, 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene is a highly stable compound that exhibits strong fluorescence properties and has potential applications in various fields, including biological imaging, organic electronics, and materials science. The synthesis of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene can be achieved through several methods, and its mechanism of action and biochemical and physiological effects are still being studied. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has several advantages and limitations for lab experiments, and there are several future directions for its study and development.
合成方法
The synthesis of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene can be achieved through several methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cyclohexene ring. In the case of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, the diene used is 1,3,5-trimethylbenzene, and the dienophile used is maleic anhydride. The Friedel-Crafts reaction involves the reaction between an arene and an acyl halide or acid anhydride in the presence of a Lewis acid catalyst. In the case of 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene, the arene used is 1,2,3,4-tetramethylbenzene, and the acyl halide used is acetyl chloride.
科学研究应用
1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has been widely studied for its potential applications in various fields, including materials science, organic electronics, and biological imaging. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene exhibits strong fluorescence properties, making it an ideal candidate for use as a fluorescent probe in biological imaging and sensing. 1,1,2,3,4,4-Hexamethylcyclopenta[a]indene has also been used as a building block in the synthesis of organic electronic materials, such as light-emitting diodes (LEDs) and field-effect transistors (FETs).
属性
CAS 编号 |
17384-72-4 |
|---|---|
产品名称 |
1,1,2,3,4,4-Hexamethylcyclopenta[a]indene |
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1,1,2,3,4,4-hexamethylcyclopenta[a]indene |
InChI |
InChI=1S/C18H22/c1-11-12(2)17(3,4)16-13-9-7-8-10-14(13)18(5,6)15(11)16/h7-10H,1-6H3 |
InChI 键 |
YAPSPDGIIWUDMP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C1C(C3=CC=CC=C32)(C)C)(C)C)C |
规范 SMILES |
CC1=C(C(C2=C1C(C3=CC=CC=C32)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



